2-(1-Benzofuran-2-yl)butanoic acid
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Overview
Description
2-(1-Benzofuran-2-yl)butanoic acid is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2-(1-Benzofuran-2-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives .
Chemical Reactions Analysis
2-(1-Benzofuran-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or nitro groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-Benzofuran-2-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with bacterial cell walls, leading to antibacterial effects .
Comparison with Similar Compounds
2-(1-Benzofuran-2-yl)butanoic acid can be compared with other benzofuran derivatives, such as:
- Benzofuran-2-carboxylic acid
- 2-(2-Benzofuranyl)acetic acid
- 2-(1-Benzofuran-3-yl)propanoic acid
These compounds share similar structural features but may differ in their biological activities and applications. For example, benzofuran-2-carboxylic acid is known for its anti-inflammatory properties, while 2-(2-Benzofuranyl)acetic acid has been studied for its potential use in treating neurodegenerative diseases .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C12H12O3/c1-2-9(12(13)14)11-7-8-5-3-4-6-10(8)15-11/h3-7,9H,2H2,1H3,(H,13,14) |
InChI Key |
OOWOMDPVFYHSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
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